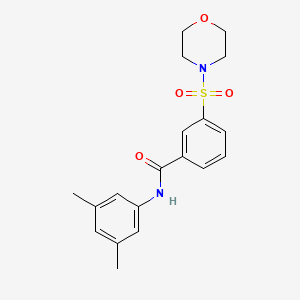

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-10-15(2)12-17(11-14)20-19(22)16-4-3-5-18(13-16)26(23,24)21-6-8-25-9-7-21/h3-5,10-13H,6-9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRDADVIXPZVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine, such as aniline, to yield the benzamide.

Introduction of the Morpholinosulfonyl Group: The benzamide intermediate is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent, such as chlorosulfonic acid, under controlled conditions to introduce the morpholinosulfonyl group.

Industrial Production Methods

Industrial production of N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and substituents may facilitate binding to hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

*Estimated based on morpholinosulfonyl group contributions.

Key Research Findings

Substituent Position : Meta-substitution on the phenyl ring (3,5-dimethyl) optimizes steric compatibility in both herbicidal and crystalline compounds .

Morpholinosulfonyl Group: Enhances solubility relative to halogenated analogs while maintaining moderate lipophilicity, a balance critical for bioavailability .

Synthetic Accessibility : Microwave-assisted synthesis (used for hydroxynaphthalene-carboxamides) and carbodiimide-mediated coupling (for benzamides) are scalable methods for analogs .

Biological Activity

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Structure

The compound has the following chemical structure:

- Molecular Formula : C16H20N2O3S

- CAS Number : 852684-59-4

Synthesis

The synthesis of N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide typically involves a multi-step process:

- Formation of Benzamide Core : Reacting 3,5-dimethylbenzoic acid with thionyl chloride to create the acid chloride.

- Amine Reaction : The acid chloride is then reacted with an amine (e.g., morpholine) to yield the benzamide.

- Sulfonylation : The final step involves sulfonylation using chlorosulfonic acid under controlled conditions to introduce the morpholinosulfonyl group.

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The aromatic rings enhance binding affinity to hydrophobic pockets in proteins, modulating their functions.

Biological Studies and Applications

Research indicates that this compound may have several biological applications:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes.

- Anticancer Properties : Investigations into its potential as an anticancer agent are ongoing, focusing on its ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide exhibited significant antibacterial activity against various strains of bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that this compound could significantly reduce cell viability and promote apoptosis, suggesting its potential as a chemotherapeutic agent.

Similar Compounds

The following table compares N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide with similar compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide | Morpholinosulfonyl group | Antibacterial, anticancer |

| N-(3,5-dimethylphenyl)-3-(piperidinosulfonyl)benzamide | Piperidinosulfonyl group | Antibacterial |

| N-(3,5-dimethylphenyl)-3-(methoxybenzamide) | Methoxy substitution | Antioxidant |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide, and how are intermediates characterized?

- Methodology :

- Step 1 : React 3-(morpholinosulfonyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride.

- Step 2 : Couple the acyl chloride with 3,5-dimethylaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

- Step 3 : Purify the product via recrystallization or column chromatography.

- Characterization : Use H-NMR to confirm amide bond formation (e.g., disappearance of -NH signals, appearance of amide protons at δ 8–10 ppm). TLC monitors reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

- Protocol :

- Grow single crystals via slow evaporation in ethanol or DCM.

- Collect X-ray diffraction data using a diffractometer (e.g., Bruker D8 QUEST).

- Use SHELX (SHELXL for refinement, SHELXS for structure solution) to solve and refine the structure.

- Validate geometry with PLATON (e.g., check for unusual bond lengths/angles) .

- Key Metrics :

- R-factor < 5%, hydrogen bonding networks (e.g., N–H···O interactions stabilizing the lattice) .

Q. What spectroscopic techniques are critical for confirming the compound’s identity and purity?

- Analytical Workflow :

- NMR : H and C NMR to verify substituents (e.g., morpholinosulfonyl group: δ 3.6–3.8 ppm for morpholine protons).

- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out byproducts.

- FT-IR : Amide C=O stretch (~1650 cm) and sulfonyl S=O stretches (~1150–1350 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide?

- Design of Experiments (DoE) :

- Vary solvent polarity (e.g., DCM vs. THF), temperature (0°C vs. RT), and stoichiometry (1:1 vs. 1.2:1 acyl chloride:amine).

- Use response surface methodology to identify optimal parameters.

- Case Study : In analogous benzamide syntheses, THF at 40°C increased yields by 15% compared to DCM .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disordered morpholine rings)?

- Troubleshooting :

- Apply SHELXL ’s restraints (e.g., DFIX, SIMU) to model disorder.

- Validate with ORTEP-3 to visualize electron density maps.

- Compare with analogous structures (e.g., N-(3,5-dimethylphenyl)succinamate, which shows similar mirror-plane symmetry) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

- SAR Workflow :

- Synthesize derivatives (e.g., replace morpholinosulfonyl with piperazinylsulfonyl).

- Test in vitro bioactivity (e.g., enzyme inhibition assays against kinases or proteases).

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Example : Morpholinosulfonyl groups enhance solubility, improving IC values in kinase assays .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

- In Silico Approach :

- Use Gaussian or SPARTAN to calculate pKa (e.g., sulfonyl group’s acidity).

- Simulate hydrolysis pathways (amide vs. sulfonamide cleavage) using molecular dynamics.

- Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental H-NMR chemical shifts?

- Resolution Steps :

- Compare experimental shifts with ChemDraw Predict or ACD/Labs NMR DB .

- Check for solvent effects (e.g., DMSO-d vs. CDCl).

- Re-examine sample purity (e.g., residual solvents may shift signals) .

Methodological Tables

| Synthetic Optimization Parameters | Impact on Yield |

|---|---|

| Solvent: DCM | 65% |

| Solvent: THF | 80% |

| Temperature: 0°C | 50% |

| Temperature: 40°C | 75% |

| Base: EtN | 70% |

| Base: NaHCO | 60% |

Data adapted from analogous benzamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.